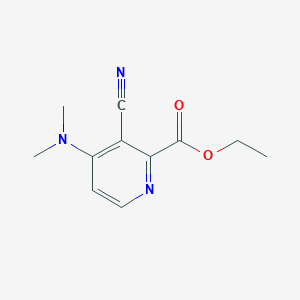

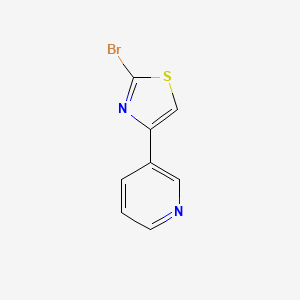

2-Bromo-4-(pyridin-3-yl)thiazole

Vue d'ensemble

Description

“2-Bromo-4-(pyridin-3-yl)thiazole” is a chemical compound that contains a thiazole ring, which is a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is a good pharmacophore nucleus due to its various pharmaceutical applications . Its derivatives have a wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic .

Molecular Structure Analysis

The molecular structure of “this compound” can be found in various databases. For instance, the NIST Chemistry WebBook provides a 2D Mol file or a computed 3D SD file .

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be found in various databases. For instance, the PubChem database provides information on the structure, chemical names, physical and chemical properties, classification, patents, literature, biological activities, safety/hazards/toxicity information, and supplier lists .

Applications De Recherche Scientifique

1. Développement de divers médicaments et agents biologiquement actifs Le groupe thiazole, qui fait partie de la structure du « 2-Bromo-4-(pyridin-3-yl)thiazole », contribue au développement de divers médicaments et agents biologiquement actifs . Le cycle thiazole se compose de soufre et d'azote de manière à ce que les électrons pi (π) puissent circuler librement d'une liaison à une autre, conférant des propriétés de cycle aromatique .

Médicaments antifongiques

Les composés à base de thiazole, tels que l'abafungine, sont utilisés comme médicaments antifongiques . Ils sont principalement utilisés par voie topique pour supprimer les infections cutanées causées par divers champignons .

Activité antimicrobienne

Le thiazole et ses dérivés ont montré une activité antimicrobienne significative . Cela comprend des effets antibactériens, antifongiques, antiviraux et antihelminthiques .

Activité antiprotozoaire

Les composés à base de thiazole présentent également une activité antiprotozoaire . Cela les rend utiles dans le traitement des maladies causées par des parasites protozoaires .

Activité antitumorale

Le thiazole et ses dérivés ont été trouvés pour posséder une activité antitumorale . Cela suggère leur utilisation potentielle dans le traitement du cancer .

Effets anti-inflammatoires

Certains dérivés du thiazole ont montré des activités analgésiques et anti-inflammatoires significatives . Cela les rend potentiellement utiles dans le traitement des affections associées à l'inflammation et à la douleur .

Safety and Hazards

Mécanisme D'action

Target of Action

Thiazole derivatives, which include 2-bromo-4-(pyridin-3-yl)thiazole, have been found to exhibit diverse biological activities . They have been used as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole compounds generally undergo various reactions such as donor–acceptor , intramolecular nucleophilic substitution , and others. The reaction mechanism consists of the nucleophilic attack of the thioamide sulfur atom on the alpha carbon of the alpha-halocarbonyl, with the formation of an intermediate by subsequent dehydration to the corresponding thiazole .

Biochemical Pathways

These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .

Pharmacokinetics

The compound’s storage temperature in an inert atmosphere is between 2-8°c , which may suggest its stability under specific conditions.

Result of Action

Thiazole derivatives have been found to exhibit diverse biological activities , suggesting that they may have various molecular and cellular effects.

Analyse Biochimique

Biochemical Properties

2-Bromo-4-(pyridin-3-yl)thiazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The thiazole ring in this compound is known for its aromaticity and ability to undergo electrophilic and nucleophilic substitutions . This compound can interact with enzymes such as kinases and proteases, potentially inhibiting or activating them depending on the context. For instance, thiazole derivatives have been shown to exhibit antimicrobial, antifungal, and antitumor activities .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. This compound can affect cell function by modulating the activity of key signaling molecules and transcription factors. For example, thiazole derivatives have been reported to exhibit cytotoxic effects on tumor cells by inducing apoptosis and inhibiting cell proliferation . Additionally, this compound may influence metabolic pathways by interacting with enzymes involved in carbohydrate and lipid metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The thiazole ring can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions with target proteins . This compound may inhibit enzymes by binding to their active sites or allosteric sites, thereby altering their catalytic activity. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it may degrade over time when exposed to light, heat, or reactive chemicals . Long-term studies have shown that thiazole derivatives can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as antimicrobial or antitumor activity, without causing significant toxicity . At high doses, it may cause adverse effects, including hepatotoxicity, nephrotoxicity, and other organ-specific toxicities . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that may contribute to its biological activity . Additionally, it can affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. This compound can be taken up by cells via passive diffusion or active transport mechanisms . Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and other nuclear proteins to modulate gene expression .

Propriétés

IUPAC Name |

2-bromo-4-pyridin-3-yl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2S/c9-8-11-7(5-12-8)6-2-1-3-10-4-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITEDZSJFELWCCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CSC(=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30677941 | |

| Record name | 3-(2-Bromo-1,3-thiazol-4-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30677941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886370-95-2 | |

| Record name | 3-(2-Bromo-4-thiazolyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886370-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Bromo-1,3-thiazol-4-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30677941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

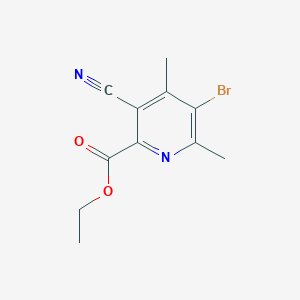

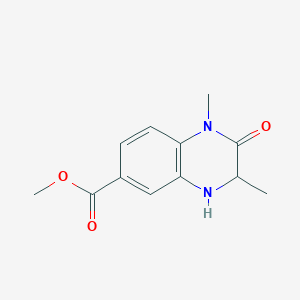

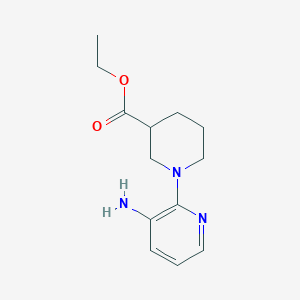

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine](/img/structure/B1391766.png)

![2-[(6-Methylpyridazin-3-yl)oxy]acetic acid](/img/structure/B1391770.png)

![3-([1,2,4]Triazolo[4,3-b]pyridazin-6-ylthio)propanoic acid](/img/structure/B1391773.png)

![(5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methanol](/img/structure/B1391783.png)